REACTION_CXSMILES
|
[CH3:1][C:2]1([C:12]([NH2:14])=O)[O:7][C:6]2[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=2[O:4][CH2:3]1.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>C1(C)C=CC=CC=1>[C:12]([C:2]1([CH3:1])[O:7][C:6]2[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=2[O:4][CH2:3]1)#[N:14]
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Name
|
|
Quantity
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8.17 g
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Type
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reactant
|
Smiles
|
CC1(COC2=C(O1)C=CC=C2)C(=O)N
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Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
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Name
|
|
Quantity
|
175 mL
|
Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated
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Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours
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Duration
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4 h
|
Type
|
TEMPERATURE
|
Details
|
On cooling the supernatant
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Type
|
CUSTOM
|
Details
|
was decanted from the residue
|
Type
|
WASH
|
Details
|
the latter being washed by decantation with more toluene
|
Type
|
FILTRATION
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Details
|
Filtration and evaporation of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1(COC2=C(O1)C=CC=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.18 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |